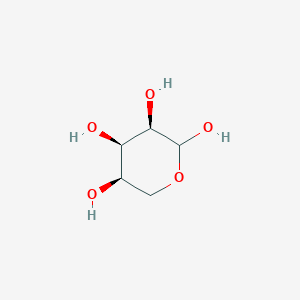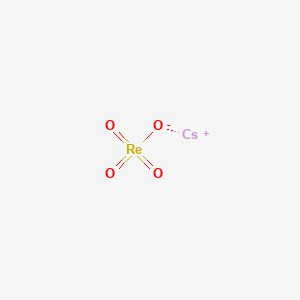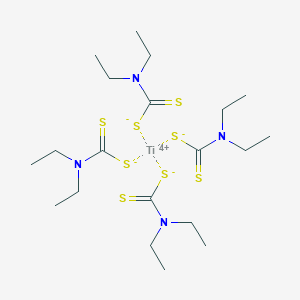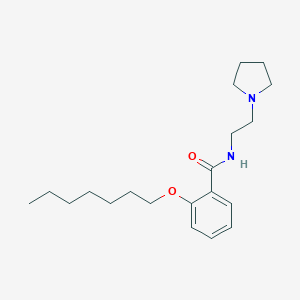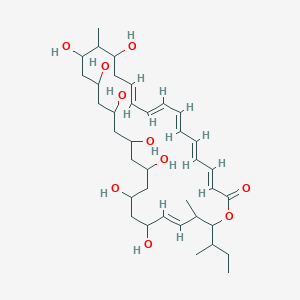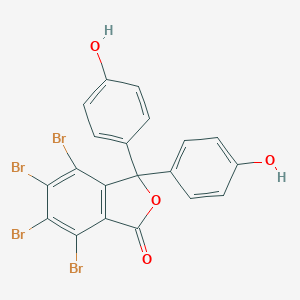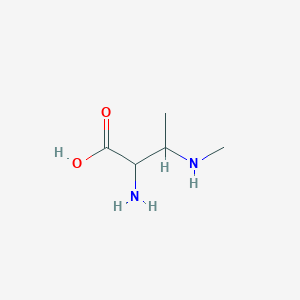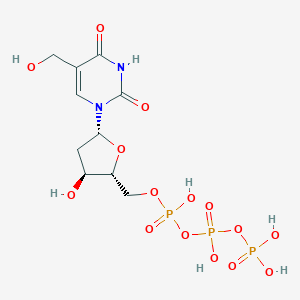
Hydroxymethyldeoxyuridine triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxymethyldeoxyuridine triphosphate (HMDUTP) is a nucleotide analogue that has gained significant interest in scientific research due to its potential applications in various fields such as cancer therapy, DNA sequencing, and epigenetic studies. HMDUTP is a modified form of deoxyuridine triphosphate (dUTP), where the methyl group is replaced with a hydroxymethyl group. This modification makes HMDUTP a unique tool for studying DNA replication, repair, and modification.
作用機序
Hydroxymethyldeoxyuridine triphosphate exerts its effects by incorporating into the DNA during replication. The hydroxymethyl group in Hydroxymethyldeoxyuridine triphosphate makes it a poor substrate for the DNA polymerase enzyme, which leads to the inhibition of DNA synthesis. Hydroxymethyldeoxyuridine triphosphate can also be incorporated into the DNA during repair processes, leading to the modification of the DNA structure.
生化学的および生理学的効果
Hydroxymethyldeoxyuridine triphosphate has been shown to have various biochemical and physiological effects. In cancer cells, Hydroxymethyldeoxyuridine triphosphate induces DNA damage and cell death, leading to the inhibition of tumor growth. Hydroxymethyldeoxyuridine triphosphate has also been shown to induce DNA demethylation, leading to changes in gene expression and cellular differentiation.
実験室実験の利点と制限
Hydroxymethyldeoxyuridine triphosphate has several advantages for lab experiments, including its ability to selectively label DNA modifications and its potential use in cancer therapy. However, Hydroxymethyldeoxyuridine triphosphate has some limitations, including its low stability and high cost.
将来の方向性
There are several future directions for Hydroxymethyldeoxyuridine triphosphate research. One potential direction is the development of new methods for Hydroxymethyldeoxyuridine triphosphate synthesis that are more efficient and cost-effective. Another direction is the investigation of Hydroxymethyldeoxyuridine triphosphate's effects on epigenetic modifications and gene expression. Additionally, the use of Hydroxymethyldeoxyuridine triphosphate in combination with other drugs for cancer therapy is an area of active research.
Conclusion:
In conclusion, Hydroxymethyldeoxyuridine triphosphate is a nucleotide analogue that has gained significant interest in scientific research due to its potential applications in various fields such as cancer therapy and DNA sequencing. Hydroxymethyldeoxyuridine triphosphate's unique structure and properties make it a valuable tool for studying DNA replication, repair, and modification. However, further research is needed to fully understand Hydroxymethyldeoxyuridine triphosphate's effects and potential applications.
合成法
Hydroxymethyldeoxyuridine triphosphate can be synthesized using various chemical methods, including enzymatic and chemical synthesis. The most common method involves the enzymatic conversion of dUTP to Hydroxymethyldeoxyuridine triphosphate using the enzyme dUTPase and hydroxymethyltransferase. The chemical synthesis of Hydroxymethyldeoxyuridine triphosphate involves the modification of dUTP using chemical reagents such as formaldehyde and sodium borohydride.
科学的研究の応用
Hydroxymethyldeoxyuridine triphosphate has various applications in scientific research. One of the primary applications is in cancer therapy. Hydroxymethyldeoxyuridine triphosphate has been shown to inhibit the growth of cancer cells by incorporating into the DNA and disrupting the replication process. Hydroxymethyldeoxyuridine triphosphate has also been used in DNA sequencing, where it acts as a fluorescent label for detecting DNA modifications such as methylation.
特性
CAS番号 |
14167-70-5 |
|---|---|
製品名 |
Hydroxymethyldeoxyuridine triphosphate |
分子式 |
C10H17N2O15P3 |
分子量 |
498.17 g/mol |
IUPAC名 |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 |
InChIキー |
RLHFVRMIEVOHOR-XLPZGREQSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
その他のCAS番号 |
14167-70-5 |
同義語 |
5-hydroxymethyl-2'-deoxyuridine 5'-triphosphate hmdUTP hydroxymethyldeoxyuridine triphosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



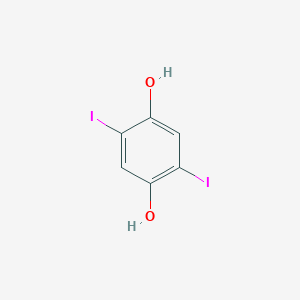
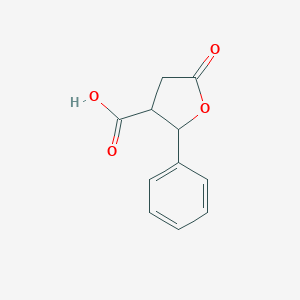
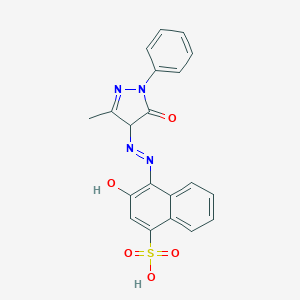
![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)

